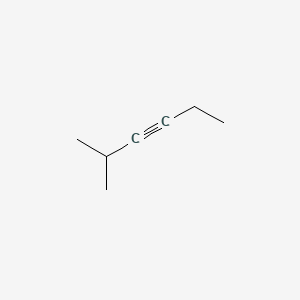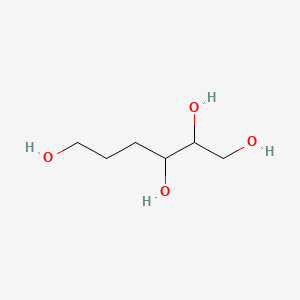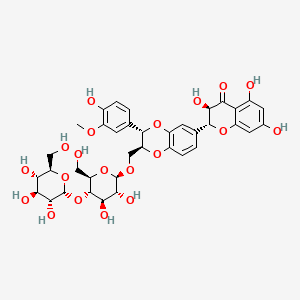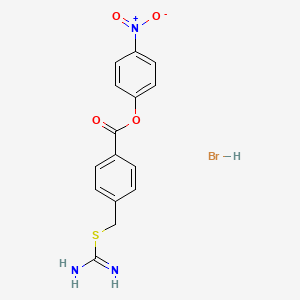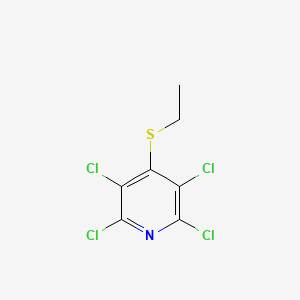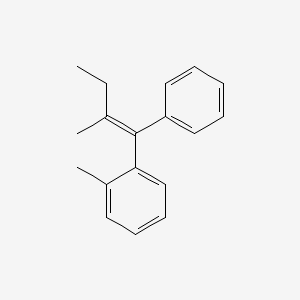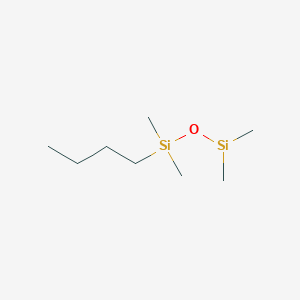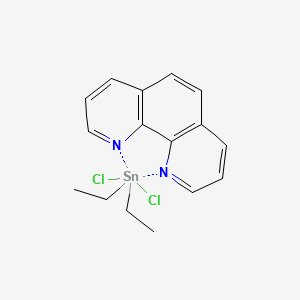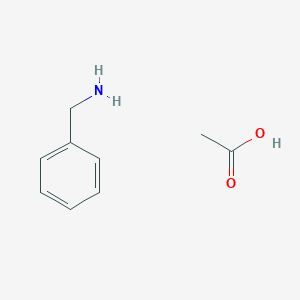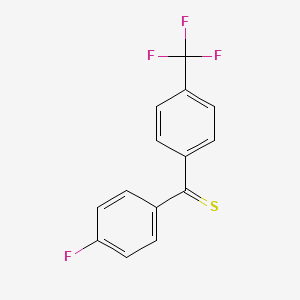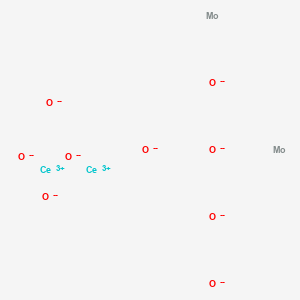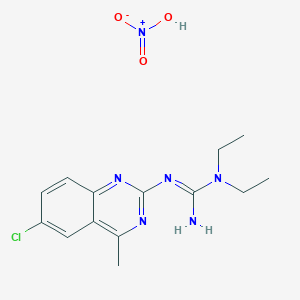
2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core substituted with a chloro and methyl group, along with a diethylguanidine moiety. The presence of nitric acid suggests it may exist as a salt or complex.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Substitution Reactions: Introduction of the chloro and methyl groups onto the quinazoline ring.
Guanidine Introduction: The diethylguanidine moiety can be introduced through nucleophilic substitution reactions.
Formation of the Nitric Acid Salt: The final step involves the reaction of the compound with nitric acid to form the desired salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the guanidine moiety.
Reduction: Reduction reactions could target the quinazoline ring or the chloro substituent.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline N-oxide, while substitution could introduce various functional groups onto the quinazoline ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.
類似化合物との比較
Similar Compounds
2-(4-Methylquinazolin-2-yl)-1,1-diethylguanidine: Lacks the chloro substituent.
2-(6-Chloroquinazolin-2-yl)-1,1-diethylguanidine: Lacks the methyl group.
2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-dimethylguanidine: Has a dimethylguanidine moiety instead of diethylguanidine.
Uniqueness
The presence of both chloro and methyl groups on the quinazoline ring, along with the diethylguanidine moiety, makes 2-(6-Chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid unique
特性
CAS番号 |
5396-26-9 |
|---|---|
分子式 |
C14H19ClN6O3 |
分子量 |
354.79 g/mol |
IUPAC名 |
2-(6-chloro-4-methylquinazolin-2-yl)-1,1-diethylguanidine;nitric acid |
InChI |
InChI=1S/C14H18ClN5.HNO3/c1-4-20(5-2)13(16)19-14-17-9(3)11-8-10(15)6-7-12(11)18-14;2-1(3)4/h6-8H,4-5H2,1-3H3,(H2,16,17,18,19);(H,2,3,4) |
InChIキー |
FTIKKXPJWGWHIT-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)/C(=N/C1=NC(=C2C=C(C=CC2=N1)Cl)C)/N.[N+](=O)(O)[O-] |
正規SMILES |
CCN(CC)C(=NC1=NC(=C2C=C(C=CC2=N1)Cl)C)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


